
8-Bromo-4-chloroquinoline-2-carboxylic acid
Vue d'ensemble
Description
8-Bromo-4-chloroquinoline is a chemical compound with the empirical formula C9H5BrClN . It has a molecular weight of 242.50 .
Molecular Structure Analysis
The SMILES string for 8-Bromo-4-chloroquinoline is Clc1ccnc2c(Br)cccc12 . The InChI key is DAHYJSFUKJLEEJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
8-Bromo-4-chloroquinoline is a solid compound . It has a density of 1.7±0.1 g/cm3, a boiling point of 314.6±22.0 °C at 760 mmHg, and a flash point of 144.1±22.3 °C .Applications De Recherche Scientifique
Antimalarial Drug Development
Quinoline derivatives, including 8-Bromo-4-chloroquinoline-2-carboxylic acid, have been extensively studied for their antimalarial properties. The quinoline nucleus is a common motif in many antimalarial drugs, such as chloroquine and mefloquine. Researchers are exploring 8-Bromo-4-chloroquinoline-2-carboxylic acid as a precursor for synthesizing new compounds with potential antimalarial activity .
Anticancer Agents
The structural complexity of quinoline derivatives makes them suitable candidates for anticancer drug development. The bromo and chloro substituents on the quinoline ring can interact with various biological targets, potentially leading to the discovery of novel anticancer agents. Scientists are investigating the use of 8-Bromo-4-chloroquinoline-2-carboxylic acid in creating compounds that can inhibit cancer cell growth .
Antibacterial and Antifungal Applications
Quinoline compounds have shown efficacy against a range of bacterial and fungal strains. The functionalized derivatives of quinoline, such as 8-Bromo-4-chloroquinoline-2-carboxylic acid, are being tested for their antibacterial and antifungal activities. These compounds could lead to the development of new classes of antibiotics and antifungals .
Anti-inflammatory and Analgesic Formulations
The anti-inflammatory and analgesic properties of quinoline derivatives are well-documented. Researchers are exploring the potential of 8-Bromo-4-chloroquinoline-2-carboxylic acid to be used in the synthesis of compounds that can serve as effective anti-inflammatory and analgesic medications .
Central Nervous System (CNS) Disorders
Quinoline derivatives have been associated with therapeutic effects on CNS disorders. The synthesis of new quinoline-based compounds from 8-Bromo-4-chloroquinoline-2-carboxylic acid could provide insights into the treatment of various CNS conditions, including neurodegenerative diseases and epilepsy .
Safety and Hazards
Propriétés
IUPAC Name |
8-bromo-4-chloroquinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrClNO2/c11-6-3-1-2-5-7(12)4-8(10(14)15)13-9(5)6/h1-4H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSCPJJDMUJYMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C(C=C2Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-4-chloroquinoline-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





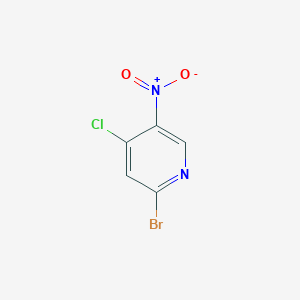
![8-Bromo-6-chloro-N-(pyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide](/img/structure/B1525799.png)
![1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B1525801.png)



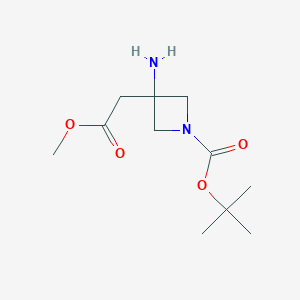
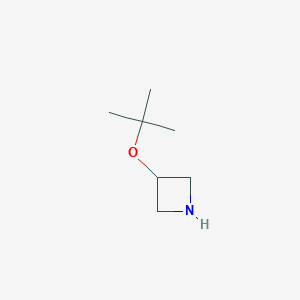
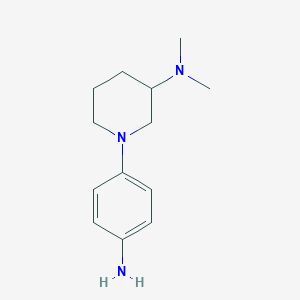
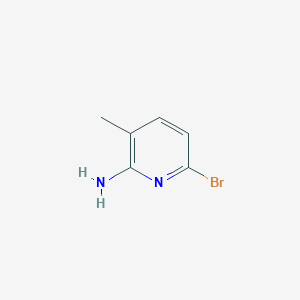
![4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1525815.png)
![2-[3-(2-Methoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1525816.png)